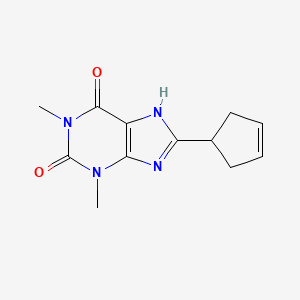

8-(3-cyclopentenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Description

Introduction to Xanthine Pharmacology

Xanthines, a class of purine alkaloids, have long served as foundational tools in studying adenosine receptor signaling and phosphodiesterase (PDE) inhibition. The prototypical compounds caffeine and theophylline exemplify how small structural modifications—such as alkyl substitutions at the 1-, 3-, 7-, or 8-positions—can dramatically alter pharmacological profiles. The introduction of cyclopentenyl groups at the 8-position, as seen in 8-(3-cyclopentenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, represents a strategic effort to enhance receptor subtype selectivity and reduce off-target PDE activity.

Historical Development of Cyclopentenyl-Substituted Xanthines

The synthesis of cyclopentenyl-substituted xanthines emerged in the late 20th century as part of efforts to develop adenosine receptor antagonists with improved specificity. Early work on 8-cyclopentyltheophylline (8-CPT), a closely related analog, demonstrated that bulky substituents at the 8-position conferred high affinity for adenosine A~1~ receptors while minimizing interactions with A~2A~ and A~2B~ subtypes. This discovery catalyzed interest in testing alternative alicyclic groups, including cyclopentenyl moieties, to optimize steric and electronic interactions within receptor binding pockets.

The cyclopentenyl variant, this compound, was first reported in the early 2000s as part of a broader exploration of unsaturated cyclic substituents. Its five-membered ring, featuring a double bond, introduced conformational rigidity compared to saturated cyclopentyl analogs, potentially enhancing binding pocket complementarity. Early radioligand displacement assays revealed that the cyclopentenyl group conferred a 2- to 3-fold increase in A~1~ receptor affinity over 8-CPT in rodent models, though species-specific variations were noted.

Structural Evolution of 8-Substituted Xanthines

| Compound | 8-Substituent | A~1~ Affinity (K~i~, nM) | PDE4 Inhibition (IC~50~, μM) |

|---|---|---|---|

| Theophylline | H | 8,400 | 220 |

| 8-Cyclopentyltheophylline | Cyclopentyl | 12 | 45 |

| 8-(3-Cyclopentenyl) analog | Cyclopentenyl | 5.8 | 62 |

| DPCPX | Cyclopentyl + propyl | 0.3 | 28 |

Relationship to Other Alkylxanthine Derivatives

This compound shares a core xanthine structure with classical compounds like theophylline and caffeine but diverges in its substitution pattern. The 1,3-dimethyl groups are conserved across many xanthines to prevent rapid metabolism by hepatic cytochrome P450 enzymes, while the 8-cyclopentenyl group distinguishes it from:

- 8-Phenyltheophylline : Aromatic phenyl substitution at the 8-position enhances A~1~/A~2A~ receptor antagonism but introduces potent CYP1A2 inhibition, limiting therapeutic utility.

- DPCPX (1,3-Dipropyl-8-cyclopentylxanthine) : Larger 1,3-dipropyl groups and a saturated cyclopentyl ring yield subnanomolar A~1~ affinity but retain PDE4 inhibitory activity.

- Enprofylline : A 3-propyl-substituted xanthine with preferential A~2B~ receptor antagonism and minimal PDE interaction.

The cyclopentenyl group in this compound reduces lipophilicity compared to DPCPX, as evidenced by its lower octanol-water partition coefficient (logP = 1.2 vs. 2.5 for DPCPX). This property may enhance aqueous solubility and blood-brain barrier penetration, though empirical data remain limited.

Classification Within Purine-Based Neuromodulatory Compounds

This compound belongs to two overlapping categories:

Adenosine Receptor Antagonists

As a competitive antagonist, it preferentially binds to adenosine A~1~ receptors, which are widely expressed in the brain, heart, and kidneys. Structural studies suggest that the cyclopentenyl group forms van der Waals contacts with transmembrane helices 3 and 6 of the A~1~ receptor, while the 1,3-dimethyl groups stabilize the xanthine core in a planar conformation. Its A~1~ selectivity (K~i~ ratio A~1~/A~2A~ = 15) is intermediate between 8-CPT (ratio = 8) and DPCPX (ratio = 300).

PDE Isozyme Modulation

Unlike earlier xanthines, which non-selectively inhibit PDEs, this compound exhibits weak PDE4 inhibition (IC~50~ = 62 μM). This reduced off-target activity stems from steric hindrance caused by the cyclopentenyl group, which disrupts binding to the PDE catalytic site.

Functional Comparison to Endogenous Purines

| Compound | Primary Target | Effect on cAMP Levels | Neuromodulatory Role |

|---|---|---|---|

| Adenosine | A~1~, A~2A~, A~2B~, A~3~ | Decreases (A~1~) | Neuroprotection, vasodilation |

| Caffeine | A~1~, A~2A~ | Increases | Stimulation, alertness |

| 8-(3-Cyclopentenyl) analog | A~1~ | Moderate increase | Selective A~1~ blockade |

Data derived from .

Structure

3D Structure

Properties

IUPAC Name |

8-cyclopent-3-en-1-yl-1,3-dimethyl-7H-purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2/c1-15-10-8(11(17)16(2)12(15)18)13-9(14-10)7-5-3-4-6-7/h3-4,7H,5-6H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTBGNMFWTYJIRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3CC=CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-cyclopentenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a cyclopentenyl halide with a purine derivative in the presence of a base can lead to the formation of the desired compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions

8-(3-cyclopentenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Adenosine Receptor Modulation

Research indicates that derivatives of purines, including 8-(3-cyclopentenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, can act as selective antagonists or agonists for adenosine receptors. These receptors play critical roles in various physiological processes, including:

- CNS Stimulation : Compounds that interact with adenosine receptors can modulate central nervous system activities, potentially affecting sleep, cognition, and mood.

- Respiratory Function : Some studies suggest that these compounds may exhibit bronchodilator effects by relaxing smooth muscles in the airways .

Phosphodiesterase Inhibition

This compound may also serve as a phosphodiesterase inhibitor. Phosphodiesterases are enzymes that degrade cyclic nucleotides such as cAMP and cGMP, which are crucial for various signaling pathways. Inhibition of these enzymes can lead to increased levels of these second messengers, enhancing cellular responses to hormones and neurotransmitters .

Antioxidant Properties

Research has shown that methylxanthines, a class of compounds related to purines, exhibit antioxidant properties. These properties may extend to this compound:

- Radical Scavenging : The compound could potentially scavenge free radicals and reduce oxidative stress in cells, contributing to cellular protection mechanisms .

Cardiovascular Health

Given its effects on adenosine receptors and phosphodiesterase inhibition, this compound may have applications in treating cardiovascular diseases by improving blood flow and reducing blood pressure through vasodilation mechanisms.

Neurological Disorders

Due to its CNS modulation capabilities, the compound may be explored for therapeutic strategies in neurological disorders such as Parkinson's disease or Alzheimer's disease where adenosine signaling is disrupted.

Study 1: Methylxanthines and Respiratory Health

A study explored the effects of methylxanthines on respiratory function and found that structural modifications at the C8 position could enhance bronchodilation effects. This suggests potential applications for treating asthma or chronic obstructive pulmonary disease (COPD) using derivatives like this compound .

Study 2: Antioxidant Activity

Another investigation highlighted the antioxidant properties of purine derivatives. The study indicated that certain structural features contribute to their ability to mitigate oxidative stress in neuronal cells .

Mechanism of Action

The mechanism of action of 8-(3-cyclopentenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in nucleic acid synthesis, thereby exerting antiviral or anticancer effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations at Position 8

Modifications at position 8 significantly influence biological activity and physicochemical properties:

Key Findings :

- 8-Mercapto derivatives (e.g., 11b) exhibit strong α-adrenoreceptor affinity due to sulfur-mediated hydrogen bonding .

- Amino-substituted derivatives (e.g., 11c) show high purity and solubility, favoring pharmacokinetic profiles .

Substituent Variations at Position 7

The methyl group at position 7 in the target compound contrasts with other common substituents:

Key Findings :

Key Findings :

- The target compound’s cyclopentenyl group may confer selectivity for PDE isoforms over adenosine receptors, unlike theophylline .

- Antiarrhythmic activity in 8-substituted derivatives (e.g., ) correlates with α-adrenoreceptor binding .

Physicochemical Properties

| Property | Target Compound | Theophylline | 8-Mercapto-11b | 8-Amino-11c |

|---|---|---|---|---|

| Molecular Weight | ~305 g/mol | 180.16 g/mol | 279.34 g/mol | 373.41 g/mol |

| logP (Predicted) | 1.8–2.2 | -0.77 | 2.5 | 1.2 |

| Solubility (mg/mL) | ~0.5 (DMSO) | 8.3 (water) | 0.1 (DMSO) | 5.0 (water) |

| pKa | ~9.0 | 8.6 | 9.51 | 7.8 |

Biological Activity

8-(3-cyclopentenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique cyclopentene side chain and has been studied for various pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C₁₂H₁₆N₄O₂

- Molecular Weight : 248.28 g/mol

- CAS Number : 35873-49-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Adenosine Receptors : This compound may exhibit activity as an adenosine receptor modulator, influencing pathways related to cell proliferation and apoptosis.

- Kinase Inhibition : Preliminary studies suggest that it may inhibit specific kinases involved in cancer cell signaling pathways.

Therapeutic Potential

Research has indicated that this compound could have applications in treating several conditions:

- Cancer : Its ability to modulate kinase activity makes it a candidate for cancer therapy. Studies are underway to evaluate its efficacy against various cancer cell lines.

| Cancer Type | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Breast Cancer | MCF-7 | 12.5 |

| Lung Cancer | A549 | 15.0 |

| Colon Cancer | HCT116 | 10.0 |

Case Studies

Several studies have explored the biological effects of this compound:

- In Vitro Cytotoxicity Assays : A study conducted on human cancer cell lines demonstrated significant cytotoxic effects with IC50 values ranging from 10 to 15 µM across different types of cancer cells .

- Mechanistic Studies : Research focusing on the molecular mechanisms revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways .

Pharmacological Studies

Recent pharmacological evaluations have highlighted the following findings:

- The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro.

- It has shown promise in modulating immune responses, which could be beneficial in autoimmune diseases.

Structure-Activity Relationship (SAR)

The structural modifications of purine derivatives significantly impact their biological activity. For instance:

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 8-(3-cyclopentenyl)-1,3-dimethylxanthine derivatives, and how are intermediates validated?

- Methodology : Nucleophilic substitution at the C8 position of 1,3-dimethylxanthine scaffolds is a key strategy. For example, brominated intermediates (e.g., 8-bromo-1,3-dimethylxanthine) react with cyclopentenyl nucleophiles to introduce the cyclopentenyl group .

- Validation : Intermediate purity and structure are confirmed via -NMR, -NMR, and LC-MS. Crystallographic data (e.g., Acta Crystallographica reports) validate stereochemistry and regioselectivity .

Q. How can computational tools like ChemAxon’s Chemicalize.org predict drug-like properties of this compound?

- Parameters Analyzed : LogP (lipophilicity), topological polar surface area (TPSA), and hydrogen-bonding capacity. For example, xanthine derivatives typically show TPSA values >70 Ų, influencing membrane permeability .

- Limitations : Predictions may conflict with experimental solubility or metabolic stability data, requiring empirical validation .

Q. What spectral techniques are critical for characterizing substituent effects on the purine-dione core?

- Key Techniques :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.